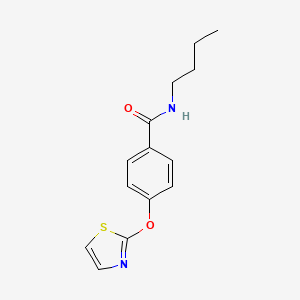

N-butyl-4-(thiazol-2-yloxy)benzamide

Description

N-butyl-4-(thiazol-2-yloxy)benzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a benzamide core with a thiazole ring attached via an oxygen atom, and a butyl group attached to the nitrogen atom of the benzamide.

Properties

IUPAC Name |

N-butyl-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-2-3-8-15-13(17)11-4-6-12(7-5-11)18-14-16-9-10-19-14/h4-7,9-10H,2-3,8H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZKQMXUANUGEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)OC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(thiazol-2-yloxy)benzamide typically involves the reaction of 4-hydroxybenzamide with thiazole-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the benzamide attacks the carbonyl carbon of the thiazole-2-carbonyl chloride, forming the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group of the benzamide can be reduced to form corresponding amines.

Substitution: The benzamide and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides or thiazoles, depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: N-butyl-4-(thiazol-2-yloxy)benzamide serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for creating diverse derivatives.

2. Biology:

- Enzyme Inhibition: Research indicates that this compound may act as an enzyme inhibitor, potentially modulating metabolic pathways critical for bacterial survival and cancer cell growth. Its structural characteristics allow it to interact with specific enzymes, influencing their activity .

- Antimicrobial Activity: Studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for antibiotic development .

3. Medicine:

- Anticancer Properties: Preliminary assessments suggest that this compound may inhibit specific cancer cell lines. Further research is needed to elucidate its mechanisms of action and therapeutic potential in oncology .

- Neuraminidase Inhibition: In a series of synthesized benzamides, this compound displayed varying degrees of neuraminidase inhibitory activity, indicating its potential use in antiviral therapies .

Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of various thiazole-containing compounds, including this compound. The results indicated potent activity against multiple bacterial strains, reinforcing its potential as an antibiotic candidate .

Anticancer Activity Evaluation

Research focusing on the anticancer effects of this compound revealed that it could inhibit certain cancer cell lines. However, further studies are required to fully understand the underlying mechanisms involved in its anticancer properties .

Neuraminidase Inhibition Study

In vitro assays demonstrated that this compound showed promising neuraminidase inhibitory activity, suggesting potential applications in antiviral drug development .

Data Tables

| Application Area | Description | Research Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile reactions including oxidation and reduction |

| Biology | Enzyme inhibitor | Modulates metabolic pathways critical for bacterial survival |

| Medicine | Antimicrobial agent | Significant antibacterial activity against Gram-positive and Gram-negative bacteria |

| Medicine | Anticancer agent | Inhibits specific cancer cell lines |

| Biology | Neuraminidase inhibitor | Exhibits varying degrees of inhibitory activity |

Mechanism of Action

The mechanism of action of N-butyl-4-(thiazol-2-yloxy)benzamide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamide: Similar structure with a benzyl group instead of a butyl group.

N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide: Contains a chlorine atom on the benzamide ring.

Uniqueness

N-butyl-4-(thiazol-2-yloxy)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.

Biological Activity

N-butyl-4-(thiazol-2-yloxy)benzamide is a synthetic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a thiazole ring connected via an ether linkage to a benzamide moiety, with a butyl substituent. This unique structure contributes to its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Compounds with similar thiazole structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies show that derivatives of thiazoles can inhibit bacterial growth, suggesting that this compound may also possess similar capabilities.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| 4-tert-butyl derivative | 3.9 | S. aureus |

| Isopropyl derivative | TBD | A. baumannii |

MIC: Minimum Inhibitory Concentration

Anticancer Properties

This compound has also been investigated for its anticancer potential . The thiazole moiety is often associated with enzyme inhibition and modulation of cellular pathways involved in cancer progression. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various biochemical pathways .

The biological activity of this compound is believed to stem from its interaction with specific enzymes or cellular receptors. Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death by creating pores within the membrane structure .

Enzyme Inhibition

Research has indicated that compounds structurally related to this compound can act as enzyme inhibitors, potentially modulating metabolic pathways critical for bacterial survival and cancer cell growth .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

- Study on Neuraminidase Inhibition : A series of benzamides were synthesized, including this compound, which exhibited varying degrees of neuraminidase inhibitory activity. Compounds F8, F26, and F32 showed particularly potent effects.

- Antibacterial Screening : In vitro assays demonstrated that thiazole-containing compounds displayed significant antibacterial activity against multiple strains, reinforcing the potential of this compound as a candidate for antibiotic development .

- Anticancer Activity Assessment : Research focusing on the anticancer effects indicated that this compound could inhibit specific cancer cell lines, although further studies are necessary to elucidate the exact mechanisms involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.